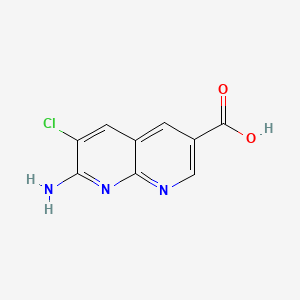

7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position on the naphthyridine ring. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods: Industrial production of 1,8-naphthyridines often involves the use of water-soluble catalysts to facilitate the synthesis under environmentally friendly conditions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or interfere with DNA replication, leading to the death of bacterial cells . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Enoxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.

Nalidixic Acid: Another antibacterial agent with a naphthyridine structure.

Trovafloxacin: A fluoroquinolone with a naphthyridine core used to treat bacterial infections.

Comparison: 7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike enoxacin and nalidixic acid, which are primarily used as antibiotics, this compound has broader applications in medicinal chemistry, materials science, and industrial research .

Biological Activity

7-Amino-6-chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by an amino group, a carboxylic acid, and a chlorine atom, contributes to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C10H8ClN3O2

- Molecular Weight : Approximately 200.62 g/mol

The presence of both amino and carboxylic acid functional groups enhances the solubility and reactivity of this compound, making it a valuable candidate in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study showed that derivatives of this compound were more effective than traditional antibiotics against various resistant strains of bacteria:

The compound has shown effectiveness against multidrug-resistant strains, indicating its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| H1299 (non-small cell lung cancer) | 10.47 - 15.03 | |

| HeLa (cervical cancer) | Not specified | |

| CEM-SS (T-lymphoblastic leukemia) | Not specified |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of apoptotic pathways.

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Anticancer Mechanism : It may inhibit key enzymes involved in cell proliferation and induce apoptosis via caspase activation.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- A study by Todo et al. demonstrated that derivatives exhibited high activity against antibiotic-resistant strains of Enterococcus, showing promise for treating infections caused by resistant pathogens .

- Research conducted by Sriram et al. indicated that certain derivatives had potent antitubercular activity, outperforming standard treatments like isoniazid in animal models .

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

7-amino-6-chloro-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11/h1-3H,(H,14,15)(H2,11,12,13) |

InChI Key |

YNUPCLKONVOZPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.